N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Benzylation: Introduction of the benzyl group to the piperidine ring, often using benzyl halides in the presence of a base.
Coupling with Isonicotinic Acid: The final step involves coupling the benzylpiperidine intermediate with isonicotinic acid or its derivatives, using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like mCPBA.
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like hydrogen gas over palladium.
Substitution: Nucleophilic substitution reactions at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: mCPBA, H2O2
Reduction: H2/Pd, NaBH4
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be explored for its potential interactions with biological targets, such as receptors or enzymes.
Medicine
In medicine, derivatives of piperidine are often investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. These may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(18-6-10-23-21(14-18)28-20-9-13-27-16-20)24-19-7-11-25(12-8-19)15-17-4-2-1-3-5-17/h1-6,10,14,19-20H,7-9,11-13,15-16H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNMAWGLNEZNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=NC=C2)OC3CCOC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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